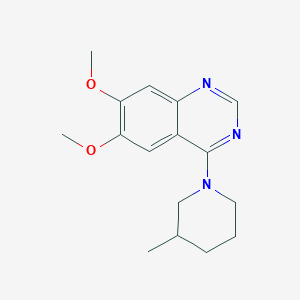

6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline” is a chemical compound with the molecular formula C16H21N3O2 . It is part of a collection of rare and unique chemicals .

Synthesis Analysis

A series of 6,7-dimethoxyquinazoline derivatives connected by diaryl urea scaffolds was designed and synthesized . The structure-activity relationship (SAR) analysis indicated that compounds with dimethylamino or diethylamino group at the C4 position of 6,7-dimethoxyquinazoline moiety exhibited superior activities than compounds bearing morpholino groups .Molecular Structure Analysis

The molecular structure of “6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline” is represented by the linear formula C16H21N3O2 . It has a molecular weight of 287.3568 .科学研究应用

Anti-Tumor Activity

A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines (PC-3, MGC-803, HGC-27, A549 and H1975). Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .

Inhibition of Colony Formation

Further mechanism studies revealed that compound 22s could obviously inhibit the colony formation and migration of MGC-803 cells .

Induction of Apoptosis

Compound 22s could induce apoptosis of MGC-803 cells and induced cell cycle arrest at G1-phase .

Sigma-2 Receptor Ligand

The compound CM398, a highly selective sigma-2 receptor ligand (sigma-1/sigma-2 selectivity ratio > 1,000), demonstrates anti-inflammatory analgesic effects in mice as an initial proof-of-concept .

Pharmacokinetic Studies

Following oral administration, CM398 showed rapid absorption and peak plasma concentration (Cmax) occurred within 10 min of dosing. Moreover, the compound showed adequate, absolute oral bioavailability of 29.0% .

Anti-Inflammatory Analgesic Effects

CM398 showed promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice .

作用机制

Target of Action

The primary target of 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline is the cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme that breaks down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical for intracellular signal transduction .

Mode of Action

6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline acts as an inhibitor of PDE10A . By inhibiting PDE10A, it prevents the breakdown of cAMP and cGMP, leading to an increase in their levels . This results in enhanced signal transduction, which can affect various cellular processes .

Biochemical Pathways

These cyclic nucleotides play key roles in many biological processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline’s action would depend on the specific cellular context and the pathways influenced by cAMP and cGMP. Potential effects could include changes in cell growth, differentiation, or survival .

属性

IUPAC Name |

6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-11-5-4-6-19(9-11)16-12-7-14(20-2)15(21-3)8-13(12)17-10-18-16/h7-8,10-11H,4-6,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWVDWHXLGDGRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC=NC3=CC(=C(C=C32)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445089.png)

![2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445095.png)

![4-({1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6445097.png)

![4-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445107.png)

![4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445112.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B6445125.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B6445132.png)

![6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-9-methyl-9H-purine](/img/structure/B6445138.png)

![1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445143.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6445152.png)

![4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6445168.png)

![2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)-5-(trifluoromethyl)pyridine](/img/structure/B6445172.png)

![6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine](/img/structure/B6445177.png)